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Introduction

The Leimgruber–Batcho indole synthesis is a highly efficient two-step route for constructing indole rings

from ortho-nitrotoluenes. It is particularly valuable in medicinal chemistry for its high yields, mild reaction

conditions, and the commercial availability of many starting materials [1]. This protocol details the synthesis

of a key intermediate, 1-methyl-1H-indole-6-carbohydrazide, and its application in creating novel

hydrazine-1-carbothioamide and oxadiazole derivatives designed as potential tyrosine kinase inhibitors

targeting EGFR and VEGFR-2 [2]. These targets are critically involved in cell proliferation and tumor

angiogenesis, making them central to anticancer drug discovery [2].

Reaction Mechanism and Workflow

The synthesis of the 6-substituted indole core and its downstream derivatives follows a logical, multi-step

pathway.

Diagram: Synthesis Workflow for 6-Substituted Indole Derivatives
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The mechanism begins with the formation of an enamine from an o-nitrotoluene derivative, using N,N-

dimethylformamide dimethyl acetal and typically pyrrolidine. The mildly acidic methyl group is

deprotonated, and the resulting carbanion attacks the reagent to form the enamine. In the second step, the

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s1913588?utm_src=pdf-body-img
https://www.smolecule.com/products/s1913588?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


nitro group is reduced (e.g., with Raney nickel and hydrazine), which triggers cyclization and elimination of

pyrrolidine to yield the indole ring [1]. This core is then further functionalized into the target derivatives.

Experimental Protocol

3.1. Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (Key Intermediate)

Step 1: Enamine Formation & Reductive Cyclization (to obtain the indole core). The specific

procedure for the initial Leimgruber-Batcho steps on a 6-substituted o-nitrotoluene can be adapted
from established methods [1].

Step 2: N-Alkylation and Esterification [2]
Reaction Setup: Dissolve the indole-6-carboxylic acid or ester precursor (e.g., 1.0 equiv, 0.19

g, ~1.0 mmol) in anhydrous acetone (10 mL).
Base Addition: Add aqueous KOH (3.0 equiv, 0.168 g, 3.0 mmol) and stir the mixture at 20°C

for 30 minutes.
Alkylation: Add methyl iodide (1.1 equiv, ~1.5 mL, ~1.1 mmol) and continue stirring for 2 hours

at room temperature.
Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude

product using column chromatography (silica gel, ethyl acetate/hexane, 1:9 v/v). Recrystallize
from 70% ethanol to obtain pure product as golden yellow needles.

Yield: 65%
Melting Point: 155–157°C.

TLC: Rf = 0.62 (chloroform 70% : methanol 30%).

3.2. Synthesis of 1-methyl-1H-indole-6-carbohydrazide [2]

Reaction Setup: Dissolve methyl 1-methyl-1H-indole-6-carboxylate (1.0 equiv, 3.0 g, ~11.2 mmol) in

methanol (25 mL).
Hydrazinolysis: Add excess hydrazine hydrate (80%, 10 equiv, 5.6 mL, ~112 mol).

Reaction Conditions: Reflux the reaction mixture for 9 hours.
Isolation: Cool the mixture to room temperature and then refrigerate overnight. A light yellowish

precipitate will form.
Purification: Filter the precipitate and wash thoroughly with distilled water to obtain the pure

hydrazide.

3.3. Synthesis of Final Hydrazine-1-carbothioamide (4a) and Oxadiazole (6c) Derivatives [2] The

hydrazide intermediate is condensed with different isothiocyanates or carbonyl compounds under appropriate
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conditions to yield the final target molecules. The specific protocols for these steps involve refluxing in

ethanol or other suitable solvents, monitored by TLC until completion.

Characterization & Analytical Data

Table 1: Spectroscopic Data for Key Synthetic Intermediates [2]

Compound Name
IR (KBr,
cm⁻¹)

¹H NMR (400 MHz,
DMSO-d6, δ ppm)

¹³C NMR (101 MHz,
DMSO-d6, δ ppm)

HRMS (ESI) m/z

Methyl 1-methyl-
1H-indole-6-
carboxylate

1693

(C=O),
1346 (C-

N)

8.10 (s, 1H, ArH), 7.65-

7.56 (m, 3H, ArH), 6.53
(d, 1H, ArH), 3.87 (s,

6H, OCH3 & NCH3)

167.69 (C=O),

136.06, 133.94,
132.18, 122.51,

120.62, 120.05,
112.15, 101.20 (Ar

C), 52.25 (OCH3),
33.11 (NCH3)

Calcd. for

C11H11NO2
[M+1]⁺:

190.0790;
Found: 190.0858

1-methyl-1H-
indole-6-
carbohydrazide

1645
(C=O

Amide),
1620 (N-H

bend)

Information not fully
detailed in search
results. Characteristic
signals: Aromatic 7.70-

6.30 ppm, NH2 broad
signal.

Information not fully
detailed in search
results. The carbonyl
carbon signal is

expected around
165-170 ppm.

Information not
fully detailed in
search results.

Table 2: Biological Activity of Lead Compounds (4a and 6c) [2]

Compound
Primary
Target

Anti-proliferative Activity
(IC₅₀)

Key Mechanistic Actions

4a EGFR

Tyrosine
Kinase

Potent activity against

HepG2, HCT-116, and A549
cancer cell lines

Inhibits EGFR enzyme; arrests cell

cycle at G2/M phase; induces extrinsic
apoptosis pathway

6c VEGFR-2
Tyrosine

Potent activity against
HepG2, HCT-116, and A549

Inhibits VEGFR-2 enzyme; arrests cell
cycle at G2/M phase; induces extrinsic
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Compound
Primary
Target

Anti-proliferative Activity
(IC₅₀)

Key Mechanistic Actions

Kinase cancer cell lines apoptosis pathway

Application in Drug Discovery

The 6-substituted indole scaffold synthesized via this protocol serves as a versatile building block for

designing Multi-Target Directed Ligands (MTDLs) in oncology. Molecular docking studies confirmed that

derivatives like 4a and 6c fit well into the active sites of EGFR and VEGFR-2, respectively, mimicking the

pharmacophoric features of known inhibitors like erlotinib and sorafenib [2]. This dual-targeting capability is

a strategic advantage in overcoming drug resistance, a common limitation of single-target kinase inhibitors

[2]. The indole nucleus itself is a privileged structure in medicinal chemistry, found in numerous natural

products and drugs, which underpins its utility in developing novel therapeutic agents [3].

Protocol Notes and Safety

Quality Control: Monitor all reactions by Thin Layer Chromatography (TLC).
Purification: Employ standard techniques like column chromatography and recrystallization for

optimal purity.
Characterization: Comprehensive characterization using IR, NMR (¹H & ¹³C), and High-Resolution

Mass Spectrometry (HRMS) is essential for confirming the structure of all intermediates and final
compounds.

Safety: Perform all reactions involving hazardous reagents (e.g., methyl iodide, hydrazine hydrate) in
a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Adhere to

institutional guidelines for chemical waste disposal.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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